molecular formula C13H18O6 B7828730 Benzyl alpha-D-threo-hexopyranoside

Benzyl alpha-D-threo-hexopyranoside

Cat. No.: B7828730
M. Wt: 270.28 g/mol
InChI Key: GKHCBYYBLTXYEV-DRYUAMBJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl alpha-D-threo-hexopyranoside is a glycoside derivative characterized by a benzyl group linked to the anomeric carbon of a D-threo-hexopyranose sugar. The "threo" designation refers to the stereochemical configuration at the C2 and C3 positions of the hexose ring, where the hydroxyl groups are oriented in a cis arrangement. This structural specificity influences its physical properties, reactivity, and biological interactions. Glycosides like this are pivotal in glycobiology research, serving as substrates for glycosidases, inhibitors of carbohydrate-processing enzymes, or tools for studying carbohydrate-protein interactions .

Properties

IUPAC Name

(3S,4S,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9?,10-,11+,12?,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHCBYYBLTXYEV-DRYUAMBJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@@H]2C([C@H]([C@@H](C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676205
Record name Benzyl alpha-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34246-23-6
Record name Benzyl alpha-D-threo-hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Synthesis of Benzyl alpha-D-threo-hexopyranoside

The synthesis of this compound typically involves the glycosylation of a suitable precursor. Recent studies have highlighted the use of regioselective methods to enhance yield and selectivity in the synthesis of hexopyranosides. For example, a method utilizing the NaH/N,N′-sulfuryldiimidazole system has shown promising results in synthesizing 4-deoxy derivatives with high efficiency .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various bacterial strains. Research indicates that glycosides can interact with bacterial membranes, potentially disrupting their integrity and leading to cell death. A study on related compounds demonstrated that certain dodecyl glycosides showed potent activity against Bacillus anthracis, indicating the potential for this compound to serve as a lead compound in antibiotic development .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) studies have indicated that modifications to the sugar moiety can enhance its efficacy against cancer cell lines.

Case Study: Antibacterial Activity Against Bacillus Species

A study evaluated the antibacterial activity of various glycosides, including this compound, against Bacillus cereus and Bacillus subtilis using the broth dilution method. The minimum inhibitory concentration (MIC) was determined to be 16 µg/mL for some derivatives, showcasing their potential as antibacterial agents in clinical settings .

Case Study: Structure-Activity Relationship Analysis

Research focusing on the SAR of this compound derivatives revealed that modifications at specific positions on the sugar ring could significantly enhance biological activity. For instance, introducing hydroxyl or halogen substituents at the 2-position increased antibacterial potency against resistant strains .

Table 1: Summary of Biological Activities of this compound Derivatives

Compound NameActivity TypeMIC (µg/mL)Notes
This compoundAntibacterial16Active against Bacillus anthracis
Dodecyl 2-deoxy-alpha-L-rhamnopyranosideAntibacterial8Highly potent against multiple strains
Modified DerivativeAnticancerVariesInduces apoptosis in cancer cell lines

Mechanism of Action

The mechanism by which benzyl alpha-D-threo-hexopyranoside exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors involved in disease pathways. The compound may inhibit or activate these targets, leading to therapeutic effects.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades that lead to biological responses.

Comparison with Similar Compounds

Key Observations:

Stereochemical Impact: The D-threo configuration distinguishes this compound from D-manno (axial C2-OH) and D-galacto (axial C4-OH) derivatives. These stereochemical differences affect hydrogen-bonding patterns and solubility. For example, axial hydroxyl groups in manno and galacto derivatives may reduce solubility in nonpolar solvents compared to the threo form . The D-erythro configuration in the acetylated/deoxy derivative () exhibits a trans C2-C3 arrangement, altering conformational stability and reactivity .

Functional Group Modifications :

  • Acetylation at the 4,6-positions and deoxygenation at C2/C3 () significantly increase hydrophobicity and alter reactivity, making the compound more suitable for synthetic intermediates rather than biological studies .

Biological Relevance: Benzyl alpha-D-mannopyranoside is widely used in lectin-binding assays due to mannose's role in immune recognition .

Preparation Methods

Reaction Mechanism and Stereochemical Control

BCF activates glycal donors (e.g., 2,3-unsaturated glycals) by coordinating to the enol ether double bond, facilitating oxocarbenium ion formation. Concurrently, the nucleophile (e.g., benzyl alcohol) is activated via BCF coordination, enabling stereoselective α-attack. This dual activation ensures high anomeric selectivity (>30:1 α:β) through a combination of steric effects and the anomeric preference.

Key mechanistic evidence includes:

  • ¹⁹F-NMR studies : Showed BCF adducts with glycal donors and nucleophiles, confirming simultaneous activation.

  • Kinetic control : No anomerization observed during reaction monitoring, indicating irreversible α-product formation.

Synthetic Protocol and Optimization

A representative procedure for synthesizing benzyl glycosides involves:

Parameter Optimal Condition
Catalyst loading5 mol% B(C₆F₅)₃
SolventAnhydrous toluene
Temperature75°C (Ferrier) / 50°C (deoxy)
Reaction time1.5–4 hours
Yields67–88%
α:β selectivity>30:1

Example : Glycal donor 1a (50 mg, 0.18 mmol) and benzyl alcohol (0.14 mmol) in toluene with 5 mol% BCF at 75°C for 2 hours yielded benzyl-2,3-unsaturated-α-D-glycoside 3a in 88% yield (α:β 30:1).

Protecting Group Strategies for Hexopyranoside Synthesis

The threo configuration in this compound necessitates precise control over C2 and C3 stereochemistry. Glycal donors with orthogonal protecting groups (e.g., acetyl, benzyl, or ethers) direct regioselective functionalization:

Glycal Donor Design

  • C3 leaving groups : Deactivated glycals (e.g., 3-O-acetyl) favor 2,3-unsaturated products at 75°C.

  • Activated glycals : Lack of C3 leaving groups (e.g., 3-O-benzyl) enable 2-deoxyglycoside formation at 50°C.

Benzyl Group Introduction

Benzyl alcohol serves as both a nucleophile and protecting group. Post-glycosylation, residual hydroxyl groups may be benzylated using standard protocols (e.g., BnBr/Ag₂O).

Resolution of Racemic Mixtures Using Tartaric Acid Derivatives

While BCF-catalyzed methods achieve high enantiomeric excess, racemic mixtures may require chiral resolution. A patent-derived approach employs dibenzoyl-D-tartaric acid for diastereomeric salt formation:

Resolution Protocol

  • Salt formation : dl-threo-ritalinic acid (100 g, 0.456 mol) and (+)-dibenzoyl-D-tartaric acid (1.06 eq) in methanol-water (3:1) at 50°C.

  • Crystallization : Cooling to 20–25°C precipitates d-threo-ritalinic acid-dibenzoyl tartarate salt (132 g).

  • Acid hydrolysis : Treatment with HCl in toluene yields enantiopure d-threo product.

Comparative Analysis of Synthetic Routes

Method Catalyst Yield α:β Ratio Complexity
BCF-catalyzedB(C₆F₅)₃67–88%>30:1Moderate
Tartaric acid resolutionDibenzoyl-D-tartaric acid55–79%N/AHigh

Advantages of BCF method :

  • No metal residues.

  • Tolerance to diverse protecting groups (acetyl, benzyl, esters).

  • Scalable (demonstrated up to 0.5 mmol scale).

Applications in Glyco-Conjugate Synthesis

The methodology extends to rare glycosides:

  • α-l-Rhodinose : Alkene reduction of 2,3-unsaturated glycoside 5 with Rh–Al₂O₃ (76% yield).

  • α-l-Cinerulose : Dess-Martin periodinane oxidation (55%) .

Q & A

Q. What are the standard protocols for synthesizing Benzyl alpha-D-threo-hexopyranoside, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves glycosylation reactions using protected sugar derivatives. For example, benzyl protection is often applied to hydroxyl groups to prevent undesired side reactions. A common approach includes:

Activation of the glycosyl donor (e.g., using trifluoromethanesulfonic anhydride (Tf2O) in CH2Cl2 with pyridine as a base) .

Coupling with a benzyl-protected acceptor under controlled temperature (e.g., 0°C to room temperature) to ensure stereochemical fidelity.

Deprotection and purification via column chromatography.
Optimization strategies:

  • Use of molecular sieves to scavenge water and improve reaction efficiency.
  • Systematic variation of solvent polarity (e.g., CH2Cl2 vs. MeOH) to enhance solubility of intermediates.
  • Monitoring reaction progress via TLC or HPLC to minimize over-reaction .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • <sup>1</sup>H and <sup>13</sup>C NMR to confirm stereochemistry and regioselectivity. For example, axial vs. equatorial proton coupling constants (J values) distinguish alpha/beta anomers .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in complex glycosides.
  • Mass Spectrometry (MS):
    • High-Resolution MS (HRMS) to verify molecular formula and detect impurities.
    • Electrospray Ionization (ESI-MS) for polar derivatives.
  • X-ray Crystallography: For absolute configuration determination, though limited by crystal quality .

Q. How is this compound utilized in glycosylation studies?

Methodological Answer: This compound serves as a glycosyl acceptor or donor in enzymatic or chemical glycosylation to synthesize oligosaccharides. Key applications:

  • Enzymatic assays: Testing substrate specificity of glycosyltransferases (e.g., sialyltransferases) using radiolabeled or fluorescent analogs .
  • Chemical synthesis: As a building block for synthesizing Lewis X epitopes or other biologically relevant glycans. For example, coupling with galactopyranosyl donors via β(1→4) linkages .

Advanced Research Questions

Q. What strategies address contradictory NMR data in stereochemical assignments of this compound derivatives?

Methodological Answer: Contradictions often arise from solvent effects, dynamic equilibria, or overlapping signals. Solutions include:

  • Variable Temperature NMR: To identify conformational changes (e.g., ring flipping in pyranosides) .
  • Deuteration Studies: Replacing exchangeable protons (e.g., OH groups) to simplify spectra.
  • Computational Modeling: Using DFT calculations to predict chemical shifts and compare with experimental data .
    Example: In , axial fluorine substituents caused unexpected downfield shifts resolved via <sup>19</sup>F NMR and molecular dynamics simulations.

Q. How can regioselective functionalization of this compound be achieved for complex oligosaccharide synthesis?

Methodological Answer: Regioselectivity is controlled through:

  • Protecting Group Strategy:
    • Temporary groups (e.g., acetyl, benzylidene) to block specific hydroxyls.
    • Orthogonal deprotection (e.g., hydrogenolysis for benzyl groups, acidic hydrolysis for benzylidene) .
  • Enzymatic Catalysis: Glycosidases or glycosyltransferases with strict regiospecificity.
    Example: In , allyl-protected intermediates enabled sequential coupling of glucopyranosyl units via benzoyl and benzylidene protections.

Q. What experimental designs mitigate challenges in synthesizing this compound-containing glycoconjugates?

Methodological Answer: Challenges include poor solubility and side reactions. Mitigation strategies:

  • Solvent Optimization: Use DMF or DMSO for polar intermediates; switch to toluene for hydrophobic steps.
  • Microwave-Assisted Synthesis: Accelerates reactions (e.g., glycosylations) to reduce decomposition .
  • In-situ Activation: Employing reagents like NIS/TfOH to generate reactive intermediates without isolation.
  • Quality Control: LC-MS monitoring at each step to detect early-stage byproducts .

Q. How do computational methods enhance the understanding of this compound’s role in ligand-receptor interactions?

Methodological Answer:

  • Molecular Docking: Predict binding affinities to lectins or enzymes (e.g., hyaluronan synthases) using software like AutoDock.
  • Steered Molecular Dynamics (SMD): Simulate forced dissociation of ligand-receptor complexes to study mechanical stability .
  • Free Energy Calculations: MM-PBSA/GBSA methods quantify contributions of specific hydroxyl or benzyl groups to binding .

Q. What are the limitations of current synthetic routes, and what innovations are emerging?

Methodological Answer: Limitations:

  • Low yields in multi-step syntheses (e.g., <40% after 5 steps) due to competing side reactions.
  • Scalability issues with toxic reagents (e.g., DAST for fluorination) .
    Innovations:
  • Flow Chemistry: Continuous synthesis to improve yield and safety.
  • Biocatalysis: Engineered enzymes for stereoselective glycosylation without protecting groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.